2-{[(Tert-butoxy)carbonyl]amino}-3,3-dicyclobutylpropanoic acid
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Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-3,3-dicyclobutylpropanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations . This compound is particularly interesting due to its unique structure, which includes dicyclobutyl groups that can influence its reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3,3-dicyclobutylpropanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:
- Stirring the amine and Boc2O in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-3,3-dicyclobutylpropanoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired transformation.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection would yield the free amine, while substitution reactions could introduce various functional groups.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-3,3-dicyclobutylpropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action for 2-{[(Tert-butoxy)carbonyl]amino}-3,3-dicyclobutylpropanoic acid primarily involves the protection and deprotection of the amino group. The Boc group is added to the amine through nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate intermediate . Deprotection involves protonation of the carbonyl oxygen, leading to cleavage of the Boc group and release of the free amine .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-{[(tert-butoxy)carbonyl]amino}propanoic acid: Another Boc-protected amino acid with similar properties.
Phenylmethoxycarbonyl (Cbz) protected amino acids: These compounds use a different protecting group that is stable under acidic and basic conditions but cleaved by catalytic hydrogenation.
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-3,3-dicyclobutylpropanoic acid is unique due to its dicyclobutyl groups, which can influence its reactivity and steric properties. This makes it a valuable compound for specific synthetic applications where these properties are advantageous.
Properties
Molecular Formula |
C16H27NO4 |
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Molecular Weight |
297.39 g/mol |
IUPAC Name |
3,3-di(cyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H27NO4/c1-16(2,3)21-15(20)17-13(14(18)19)12(10-6-4-7-10)11-8-5-9-11/h10-13H,4-9H2,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
IGGOTZVQGJSNNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1CCC1)C2CCC2)C(=O)O |
Origin of Product |
United States |
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